molecular formula C15H24N4O2 B2579959 Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1365988-45-9

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2579959
CAS No.: 1365988-45-9
M. Wt: 292.383
InChI Key: WLRISJQLMOJXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C15H24N4O2. It is a derivative of piperidine and pyrimidine, and it is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidinyl-substituted piperidine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl chloroformate and pyrimidinyl-piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as purification through crystallization or chromatography to ensure the compound meets the required specifications for research or pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of a pyrimidine ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are desired .

Properties

IUPAC Name

tert-butyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-12-5-9-19(10-6-12)13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRISJQLMOJXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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